2-(2'-Fluoro-[1,1'-biphenyl]-4-yl)-2-methylpropanoic acid
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Overview
Description
2-(2'-Fluoro-[1,1'-biphenyl]-4-yl)-2-methylpropanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids This compound is characterized by the presence of a fluorophenyl group and a phenyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2'-Fluoro-[1,1'-biphenyl]-4-yl)-2-methylpropanoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between two organic groups. The process involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The choice of reagents, catalysts, and solvents is optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-(2'-Fluoro-[1,1'-biphenyl]-4-yl)-2-methylpropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts.
Reduction: The aromatic rings can undergo reduction reactions to form partially or fully hydrogenated products.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (RNH₂) can be used for substitution reactions.
Major Products
Oxidation: Carboxylate salts (e.g., sodium carboxylate).
Reduction: Hydrogenated aromatic compounds.
Substitution: Substituted aromatic compounds with different functional groups.
Scientific Research Applications
2-(2'-Fluoro-[1,1'-biphenyl]-4-yl)-2-methylpropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2'-Fluoro-[1,1'-biphenyl]-4-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-Fluorophenylboronic acid: Used in similar coupling reactions and has comparable chemical properties.
4-Fluorophenylacetic acid: Shares structural similarities and is used in related chemical syntheses.
2-Phenylpropanoic acid: Lacks the fluorine atom but has a similar propanoic acid backbone.
Uniqueness
2-(2'-Fluoro-[1,1'-biphenyl]-4-yl)-2-methylpropanoic acid is unique due to the presence of both a fluorophenyl and a phenyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it valuable for various applications.
Biological Activity
2-(2'-Fluoro-[1,1'-biphenyl]-4-yl)-2-methylpropanoic acid, also known as (R)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid, is a compound of interest due to its potential biological activities. This article compiles recent research findings regarding its synthesis, biological effects, and potential applications in pharmacology.
- Molecular Formula : C15H13FO2
- Molecular Weight : 244.26 g/mol
- CAS Number : 51543-40-9
Synthesis
The synthesis of this compound typically involves the reaction of 2-fluorobiphenyl derivatives with appropriate acyl chlorides under controlled conditions. The process often employs various coupling agents to facilitate the formation of the desired product.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. Notably:
- Chlamydia trachomatis : The compound exhibited selective activity against Chlamydia species, suggesting potential as a therapeutic agent for infections caused by these bacteria .
- Gram-positive and Gram-negative Bacteria : Preliminary screenings indicated moderate antibacterial activity against several strains, including Neisseria meningitidis and Haemophilus influenzae .
Antioxidant Activity
The compound has shown promising antioxidant properties in vitro. In a study measuring the ability to scavenge free radicals, it demonstrated an IC50 value indicating significant antioxidant capacity, which may contribute to its protective effects against oxidative stress-related diseases .
Antiproliferative Effects
Research has indicated that this compound can inhibit the proliferation of certain cancer cell lines. For instance, it was found to be effective against melanoma cells with an IC50 value that suggests a potential role in cancer therapy .
Case Studies and Research Findings
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its structural features allow for interaction with specific biological targets involved in bacterial growth and oxidative stress pathways.
Properties
IUPAC Name |
2-[4-(2-fluorophenyl)phenyl]-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FO2/c1-16(2,15(18)19)12-9-7-11(8-10-12)13-5-3-4-6-14(13)17/h3-10H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNIFDLOYJSTJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C2=CC=CC=C2F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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